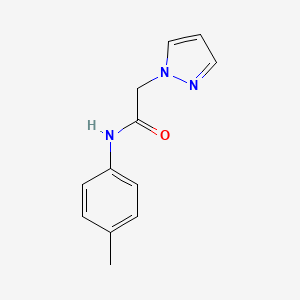![molecular formula C15H21NO4 B6627402 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been shown to increase the expression of genes involved in glucose uptake and utilization, as well as fatty acid oxidation. It also reduces the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity, as well as plasma triglyceride and cholesterol levels. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has neuroprotective effects, reducing oxidative stress and inflammation in the brain, and improving cognitive function in animal models of Alzheimer's and Parkinson's.
实验室实验的优点和局限性
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has some limitations, including its potential toxicity at high doses and its limited bioavailability.
未来方向
There are several future directions for the study of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid. One area of research is the development of more potent and selective PPARγ agonists based on the structure of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid. Another area of research is the investigation of the potential use of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid in the treatment of other diseases, such as cancer and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dose and route of administration of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid for therapeutic use.
合成方法
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid is synthesized through a multistep process that involves the reaction of 3-phenylpropanoic acid with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with sodium hydroxide and 6-aminohexanoic acid. The final product is obtained through the reaction of the intermediate compound with hydroxylamine hydrochloride.
科学研究应用
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has also been studied for its potential use in the treatment of obesity, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
6-[3-(2-hydroxyphenyl)propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-7-4-3-6-12(13)9-10-14(18)16-11-5-1-2-8-15(19)20/h3-4,6-7,17H,1-2,5,8-11H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNZYJKTPAVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

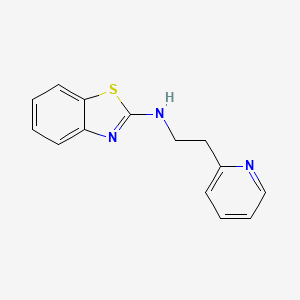

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)
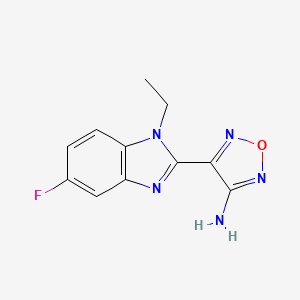
![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
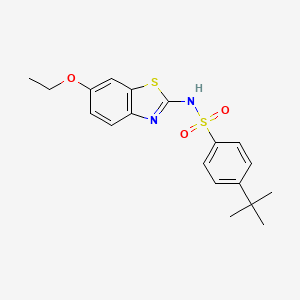
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)
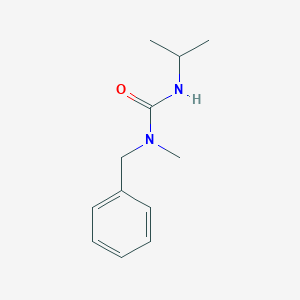
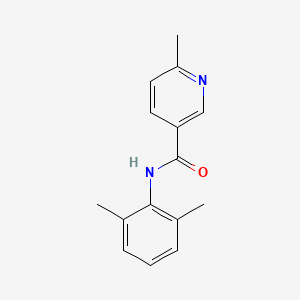
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)
